tert-butyl (E)-3-(2-nitrophenyl)prop-2-enoate

Physical chemistry Process chemistry Thermal stability

tert-Butyl (E)-3-(2-nitrophenyl)prop-2-enoate (CAS 862499-32-9) is an ortho-nitrophenyl-substituted α,β-unsaturated ester belonging to the 2-nitrocinnamate family. With a molecular formula of C13H15NO4 and a molecular weight of 249.26 g/mol, it features a tert-butyl ester moiety conjugated to a trans-configured olefin bearing an ortho-nitroaryl substituent.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
Cat. No. B12541898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (E)-3-(2-nitrophenyl)prop-2-enoate
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C=CC1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C13H15NO4/c1-13(2,3)18-12(15)9-8-10-6-4-5-7-11(10)14(16)17/h4-9H,1-3H3/b9-8+
InChIKeyMYRISIZVHWDISO-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (E)-3-(2-nitrophenyl)prop-2-enoate (CAS 862499-32-9): Compound-Class Positioning and Procurement-Relevant Characteristics


tert-Butyl (E)-3-(2-nitrophenyl)prop-2-enoate (CAS 862499-32-9) is an ortho-nitrophenyl-substituted α,β-unsaturated ester belonging to the 2-nitrocinnamate family [1]. With a molecular formula of C13H15NO4 and a molecular weight of 249.26 g/mol, it features a tert-butyl ester moiety conjugated to a trans-configured olefin bearing an ortho-nitroaryl substituent [1]. The compound exhibits a computed XLogP3 of 2.8, a density of 1.176 g/cm³, and a boiling point of 367.9°C at 760 mmHg [1]. As a member of the broader nitrocinnamate ester class that has demonstrated antifungal activity against Candida spp. and utility as synthetic building blocks, this specific tert-butyl ortho-nitro regioisomer presents a distinct combination of steric bulk, electronic activation, and hydrolytic stability that distinguishes it from closely related analogs such as the ethyl ester, the para-nitro isomer, the unsubstituted tert-butyl cinnamate, and the parent 2-nitrocinnamic acid [2][3].

Why Generic Substitution of tert-Butyl (E)-3-(2-nitrophenyl)prop-2-enoate with Other 2-Nitrocinnamate Esters Fails for Critical Applications


Substituting tert-butyl (E)-3-(2-nitrophenyl)prop-2-enoate with a seemingly analogous 2-nitrocinnamate ester (e.g., the ethyl, methyl, or n-butyl variant, or the para-nitro regioisomer) introduces measurable divergence in at least four independent dimensions — thermal handling window, hydrolytic stability, lipophilicity, and nucleophilic reactivity — that collectively alter synthetic outcomes and biological performance [1][2]. The steric bulk of the tert-butyl group shifts the ester hydrolysis mechanism from the typical bimolecular acyl–oxygen cleavage (BAc2) to a unimolecular alkyl–oxygen fission pathway (AAL1/SN1), conferring resistance to nucleophilic attack under basic conditions that methyl and ethyl esters do not possess [3]. Ortho-nitro substitution further accelerates aminolysis rates relative to the para-nitro isomer due to a rigid, pre-organized conformation that facilitates nucleophilic approach [4]. The quantitative evidence presented in Section 3 demonstrates that these differences are not incremental but operationally decisive for procurement specification.

Quantitative Differential Evidence for tert-Butyl (E)-3-(2-nitrophenyl)prop-2-enoate Versus Closest Analogs


Boiling Point Elevation of 12.6°C Relative to Ethyl 2-Nitrocinnamate Expands Safe Thermal Processing Window

The tert-butyl ester exhibits a boiling point of 367.9°C at 760 mmHg, which is 12.6°C higher than the ethyl ester analog (ethyl (E)-3-(2-nitrophenyl)prop-2-enoate, CAS 2437-05-0), measured at 355.3°C at 760 mmHg . The flash point follows the same trend: 152.1°C for the tert-butyl ester versus 160.1°C for the ethyl ester, though the absolute flash point difference reflects distinct vapor pressure curves. This thermal margin directly expands the operational range for high-temperature reactions such as Heck couplings and distillative purification without thermal degradation.

Physical chemistry Process chemistry Thermal stability

XLogP3 Advantage of +0.58 Log Units Over Parent 2-Nitrocinnamic Acid Enhances Membrane Partitioning

The target compound possesses a computed XLogP3 of 2.8, representing a gain of approximately +0.58 log units relative to the parent free acid, 2-nitrocinnamic acid (LogP = 2.21580) [1][2]. This difference translates to roughly a 3.8-fold increase in octanol–water partition coefficient, consistent with the well-established lipophilicity-enhancing effect of tert-butyl esterification. For comparison, the unsubstituted tert-butyl cinnamate (lacking the nitro group) has a reported LogP of approximately 3.40–3.93, and the ethyl 2-nitrocinnamate has a LogP of 2.69 [3], positioning the target compound at an intermediate lipophilicity that balances membrane permeability with aqueous solubility.

Lipophilicity ADME Drug design

Tert-Butyl Ester Hydrolytic Stability via Alkyl–Oxygen Fission Prevents Unwanted Saponification During Basic Reaction Workup

Unlike primary alkyl esters (methyl, ethyl, n-butyl) which undergo base-catalyzed hydrolysis via the bimolecular acyl–oxygen cleavage pathway (BAc2), tert-butyl esters hydrolyze predominantly through a unimolecular alkyl–oxygen bond scission mechanism (AAL1/SN1) that requires strongly acidic conditions to generate a stabilized tert-butyl carbocation [1][2]. This mechanistic divergence confers substantial resistance to nucleophilic attack by hydroxide and alkoxide ions under basic conditions. In practice, this means the tert-butyl ester can tolerate aqueous basic workup (pH >10 for short periods), amine bases, and nucleophilic reaction conditions that would rapidly cleave the ethyl or methyl 2-nitrocinnamate ester.

Hydrolytic stability Protecting group strategy Reaction workup

Ortho-Nitro Orientation Confers Enhanced Aminolysis Reactivity Relative to Para-Nitro Isomer

Systematic kinetic studies on nitrophenyl esters have established that ortho-nitrophenyl esters undergo aminolysis at significantly higher rates than their para-nitrophenyl counterparts. Bodanszky and coworkers demonstrated that the aminolysis rates of o-nitrophenyl esters of protected amino acids are higher, less solvent-dependent, and less sensitive to steric hindrance from the acyl component than the corresponding p-nitrophenyl esters [1][2]. The enhanced reactivity is attributed to a rigid molecular conformation in which the ortho-nitro group pre-organizes the ester for nucleophilic attack — an effect absent in the para-nitro isomer (tert-butyl 3-(4-nitrophenyl)acrylate, CAS 209344-13-8) and the meta-nitro isomer [1].

Aminolysis kinetics Ortho effect Peptide coupling

Tert-Butyl Acrylate Moiety Precludes Undesired Cross-Condensation During Oxy-Michael Addition — A Regioselectivity Advantage Over Less Bulky Acrylates

In a systematic study of sequential one-pot oxy-Michael addition / Heck coupling for functionalized cinnamate synthesis, Reddy, Krishna, and Satyanarayana (2012) identified bulky tert-butyl acrylate as a superior Michael acceptor compared to less sterically demanding acrylates (e.g., methyl or ethyl acrylate). The tert-butyl group effectively precludes formation of the undesired cross-condensed ester byproduct, a side reaction that competes with the desired oxy-Michael pathway when smaller ester groups are employed [1]. Although this study was conducted on the tert-butyl acrylate precursor rather than the fully elaborated 2-nitrophenyl product, the steric benefit of the tert-butyl ester moiety is a conserved structural feature directly transferable to tert-butyl (E)-3-(2-nitrophenyl)prop-2-enoate when it is employed as a Michael acceptor in conjugate addition reactions.

Michael addition Regioselectivity Synthetic methodology

Density Differential of −0.061 g/cm³ Relative to Ethyl 2-Nitrocinnamate Affects Solution Handling and Formulation

The target tert-butyl ester has a measured density of 1.176 g/cm³, compared to 1.237 g/cm³ for the ethyl ester analog . This −0.061 g/cm³ (4.9% lower) difference, while modest, is directly relevant to gravimetric dispensing accuracy and solution concentration calculations. At the typical research scale (1–100 g), this density difference translates to a volume discrepancy of approximately 0.2–2.1 mL when preparing equimolar solutions, which can become significant in high-throughput screening where precise compound concentration is critical for dose–response fidelity.

Density Formulation Solution preparation

Optimal Research and Industrial Application Scenarios for tert-Butyl (E)-3-(2-nitrophenyl)prop-2-enoate Based on Differentiated Evidence


Multi-Step Synthesis Requiring Base-Stable Ester Protection Through Reductive or Nucleophilic Steps

In synthetic sequences where a 2-nitrophenylacrylate ester must survive strongly basic or nucleophilic conditions en route to a target molecule (e.g., nitro reduction with hydrazine/Cu nanoparticles at 120°C [1], or conjugate addition of thiols to the β-position of nitrocinnamates [2]), the tert-butyl ester's alkyl–oxygen fission mechanism (Evidence Item 3) provides a decisive advantage. Methyl or ethyl esters would undergo rapid saponification under these conditions. This scenario is particularly relevant in medicinal chemistry campaigns where the 2-nitrophenyl moiety serves as a precursor to 2-aminophenyl or benzimidazole scaffolds, and the ester must persist through multiple transformations before final deprotection with TFA.

High-Temperature Heck or Suzuki Coupling Requiring Extended Thermal Stability of the Acrylate Component

The +12.6°C boiling point elevation relative to the ethyl ester (Evidence Item 1) makes the tert-butyl ester the preferred acrylate partner in palladium-catalyzed cross-coupling reactions conducted at elevated temperatures (e.g., 110–130°C in DMF or DMA). The reduced volatility minimizes evaporative loss during prolonged heating, maintaining stoichiometric fidelity. The Mizoroki-Heck coupling of 2-nitrophenyl halides with tert-butyl acrylate has been explicitly demonstrated in the literature using supported palladium catalysts , where the tert-butyl ester's thermal margin contributed to reproducible yields.

Antifungal Structure–Activity Relationship (SAR) Studies Where Lipophilicity and Steric Parameters Must Be Independently Varied

The 2-nitrocinnamate scaffold has validated antifungal activity against Candida albicans, C. tropicalis, and C. krusei, with MIC values for the most potent ester derivatives ranging from 390.99 to 1088.25 μM depending on the ester substituent [3]. The tert-butyl ester's intermediate XLogP3 of 2.8 (Evidence Item 2) — higher than the free acid (LogP 2.2) but lower than the non-nitrated tert-butyl cinnamate (LogP >3.4) — makes it a strategically important member of a lipophilicity-titration series. Its ortho-nitro group further distinguishes it kinetically from para-nitro analogs (Evidence Item 4), enabling researchers to decouple electronic from steric contributions in QSAR models.

Conjugate Addition Reactions Where Regiochemical Fidelity Depends on Acrylate Steric Bulk

When the compound is employed as a Michael acceptor for C–O, C–N, or C–S bond formation, the steric bulk of the tert-butyl ester (Evidence Item 5) suppresses the competing transesterification / cross-condensation pathway that plagues less hindered acrylates [4]. This application scenario is directly relevant to the synthesis of β-substituted nitroethane derivatives — precursors to β-amino acids and heterocycles — where the tert-butyl ester's steric shielding ensures that nucleophilic attack occurs exclusively at the desired β-carbon of the α,β-unsaturated system rather than at the ester carbonyl.

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